molecular formula C19H15FO5 B11305430 {7-[(4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid

{7-[(4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid

Cat. No.: B11305430
M. Wt: 342.3 g/mol
InChI Key: OVISGMQLRCKIOC-UHFFFAOYSA-N
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Description

{7-[(4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a fluorobenzyl group, a chromen-2-one core, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {7-[(4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-methyl-2-oxo-2H-chromene-3-carboxylic acid.

    Fluorobenzylation: The carboxylic acid is then reacted with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate to introduce the fluorobenzyl group.

    Esterification: The resulting intermediate is subjected to esterification with acetic anhydride to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the chromen-2-one core.

    Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one structure.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of substituted derivatives with various functional groups.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as an enzyme inhibitor.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential anti-inflammatory and anticancer properties.
  • Evaluated for its pharmacokinetic and pharmacodynamic profiles.

Industry:

  • Utilized in the development of novel materials with specific optical and electronic properties.
  • Applied in the formulation of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of {7-[(4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.

Comparison with Similar Compounds

  • {7-[(4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid
  • {7-[(4-methylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid
  • {7-[(4-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid

Comparison:

  • Structural Differences: The primary difference lies in the substituent on the benzyl group (fluoro, chloro, methyl, methoxy).
  • Reactivity: The presence of different substituents affects the compound’s reactivity and interaction with reagents.
  • Biological Activity: Variations in substituents can lead to differences in biological activity and potency.

Properties

Molecular Formula

C19H15FO5

Molecular Weight

342.3 g/mol

IUPAC Name

2-[7-[(4-fluorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid

InChI

InChI=1S/C19H15FO5/c1-11-15-7-6-14(24-10-12-2-4-13(20)5-3-12)8-17(15)25-19(23)16(11)9-18(21)22/h2-8H,9-10H2,1H3,(H,21,22)

InChI Key

OVISGMQLRCKIOC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)F)CC(=O)O

Origin of Product

United States

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